
N,N-bis(3-methylbutyl)sulfamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-bis(3-methylbutyl)sulfamoyl chloride” is a chemical compound with the CAS Number: 926230-32-2 . Its IUPAC name is diisopentylsulfamoyl chloride . The molecular weight of this compound is 255.81 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H22ClNO2S/c1-9(2)5-7-12(15(11,13)14)8-6-10(3)4/h9-10H,5-8H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C10H22ClNO2S . Its molecular weight is 255.81 . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
Nanofiltration Membrane Development
Researchers have developed novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers for the treatment of dye solutions. These membranes showed improved water flux due to enhanced surface hydrophilicity, which is crucial for efficient dye rejection and water permeation in filtration processes (Yang Liu et al., 2012).
Catalytic Cross-Couplings
A study demonstrated efficient bis(phosphine)nickel-catalyzed cross-couplings of diarylborinic acids with aryl chlorides, tosylates, and sulfamates, facilitated by N-heterocyclic carbene. This method is significant for the practical synthesis of fine chemicals, highlighting the role of sulfamoyl chlorides in facilitating chemical transformations (Haihua Ke et al., 2014).
Antifungal Compound Synthesis
A study reported the synthesis of antifungal trifluoromethyl thiolsulphonates through a bismuth(III) chloride-mediated one-pot reaction involving sulfur dioxide and trifluoromethanesulfanylamide. The findings underscore the utility of sulfamoyl chlorides in synthesizing biologically active compounds (J. Sheng et al., 2017).
Multisulfonyl Chlorides Synthesis
Research on the synthesis of functional aromatic multisulfonyl chlorides, including their masked precursors, revealed potential applications in creating dendritic and complex organic molecules. This work illustrates the versatility of sulfamoyl chlorides in organic synthesis (V. Percec et al., 2001).
Safety and Hazards
properties
IUPAC Name |
N,N-bis(3-methylbutyl)sulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22ClNO2S/c1-9(2)5-7-12(15(11,13)14)8-6-10(3)4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPGCOVJHZPQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2994856.png)
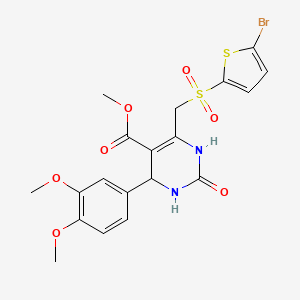
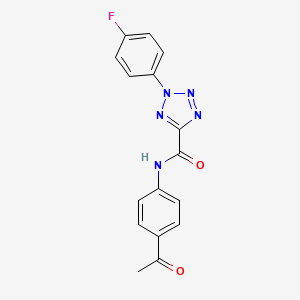


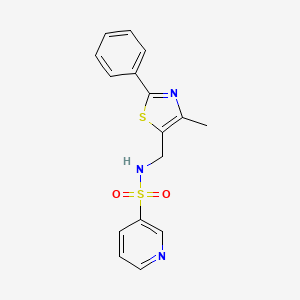
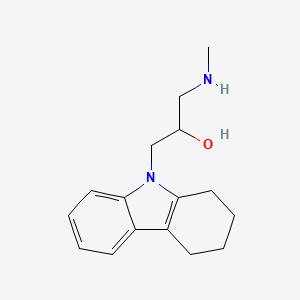
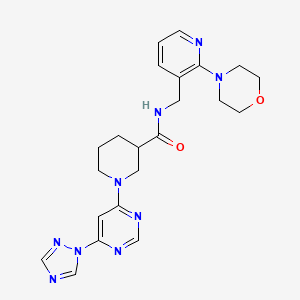
![Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2994869.png)

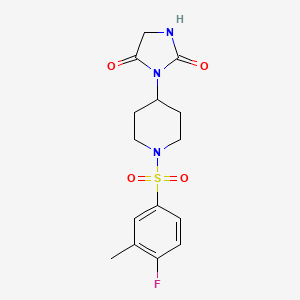
![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2994874.png)

